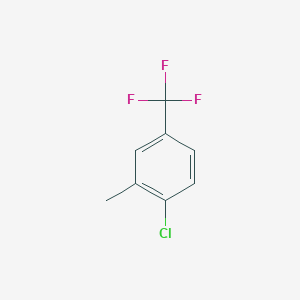

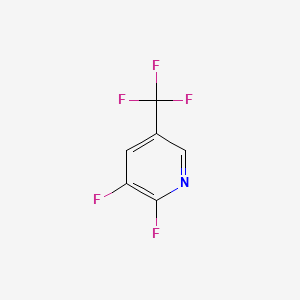

1-Chloro-2-methyl-4-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-2-methyl-4-(trifluoromethyl)benzene is a chemical compound that is part of a broader class of trifluoromethyl-substituted benzenes. These compounds are of interest due to their unique chemical and physical properties, which make them valuable in various chemical syntheses and industrial applications.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted benzenes, such as 1-Chloro-2-methyl-4-(trifluoromethyl)benzene, can involve electrochemical fluorination processes. For instance, chlorobenzenes with a trifluoromethyl group can yield chlorine-containing perfluorocyclohexane derivatives carrying the trifluoromethyl group in good yields . Additionally, the synthesis of polystannylated benzene derivatives from tribromo- or tetrabromobenzene, followed by conversion with mercuric chloride to chloromercurio benzenes, represents another method that could potentially be adapted for the synthesis of chloro-trifluoromethyl benzene derivatives .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted benzenes can be quite complex, with potential for polymorphism as seen in related compounds like 1,3,5-tris(4-chlorobenzoyl)benzene, which can form discrete network architectures mediated by weak hydrogen bonding and halogen interactions . The crystal structure of related compounds, such as 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole, has been determined by X-ray crystallography, indicating the potential for detailed structural analysis of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene .

Chemical Reactions Analysis

Trifluoromethyl-substituted benzenes can undergo various chemical reactions, including selective lithiation and subsequent electrophilic substitution, as demonstrated by 1,2,4-Tris(trifluoromethyl)benzene . This suggests that 1-Chloro-2-methyl-4-(trifluoromethyl)benzene could also be amenable to similar reactions, potentially yielding a range of substituted derivatives. Furthermore, 1-Aryl-1-chloro-2,2,2-trifluoroethylisocyanates, which share structural similarities, can react to form derivatives of 2-aryl-2-trifluoromethyl-2,3-dihydro-4H-benzo[e][1,3]oxazin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted benzenes are influenced by the presence of the trifluoromethyl group. For example, the electrochemical fluorination process can significantly alter the properties of the benzene ring . The crystal structures and packing can also affect the thermochemical properties, as seen in the polymorphs of 1,3,5-tris(4-chlorobenzoyl)benzene . Additionally, the presence of substituents like chloro and nitro groups can lead to different packing arrangements and intermolecular interactions, as observed in isomers of 3-nitrobenzotrifluoride . The orientation of benzene rings and the presence of intramolecular hydrogen bonds can further influence the properties of these compounds .

Applications De Recherche Scientifique

Catalyst in Trifluoromethylation

1-Chloro-2-methyl-4-(trifluoromethyl)benzene has been used in the trifluoromethylation of various aromatic and heteroaromatic compounds. This process is catalyzed by methyltrioxorhenium and typically carried out in chloroform solvent at 70 °C. The reaction involves radical species and shows potential in organic synthesis and materials science (Mejía & Togni, 2012).

Protoporphyrinogen IX Oxidase Inhibitors

Compounds derived from 1-chloro-2-methyl-4-(trifluoromethyl)benzene, such as methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, have been studied for their potential as protoporphyrinogen IX oxidase inhibitors. These structures are significant in the development of herbicides and pharmaceuticals (Li et al., 2005).

Synthesis of Novel Fluorine-containing Polyetherimide

1-Chloro-2-methyl-4-(trifluoromethyl)benzene has been utilized in the synthesis of novel fluorine-containing polyetherimides. These polymers, characterized by advanced spectroscopy techniques, have applications in materials science, especially in the development of high-performance polymers (Yu Xin-hai, 2010).

Environmental and Occupational Health

The compound has also been evaluated in environmental and occupational health studies. For instance, it has been assessed for its vapor sampling efficiency in workplace environments, which is crucial for maintaining safety standards in industries where such compounds are used (Yost & Harper, 2000).

Propriétés

IUPAC Name |

1-chloro-2-methyl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWHJZAPIYYSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542063 |

Source

|

| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |

CAS RN |

97399-46-7 |

Source

|

| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)